![molecular formula C15H21BrN2O B12563089 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide CAS No. 153001-08-2](/img/structure/B12563089.png)
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzoyl-5,8-diazaspiro[45]decan-5-ium bromide is a chemical compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide typically involves the reaction of benzoyl chloride with a diazaspiro compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction mixture is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding halide derivatives.
Applications De Recherche Scientifique
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, leading to inhibition of their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
- 8-(benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide
Uniqueness
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
153001-08-2 |
|---|---|
Formule moléculaire |
C15H21BrN2O |
Poids moléculaire |
325.24 g/mol |
Nom IUPAC |
8-aza-5-azoniaspiro[4.5]decan-8-yl(phenyl)methanone;bromide |
InChI |
InChI=1S/C15H21N2O.BrH/c18-15(14-6-2-1-3-7-14)16-8-12-17(13-9-16)10-4-5-11-17;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1 |
Clé InChI |
ZTMIACMHCLZOIX-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+]2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



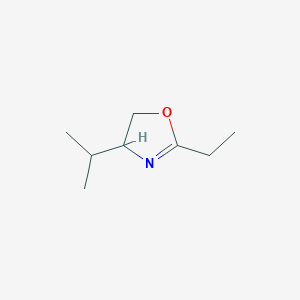
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)


![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
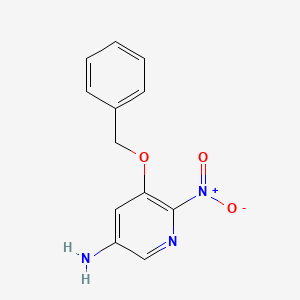
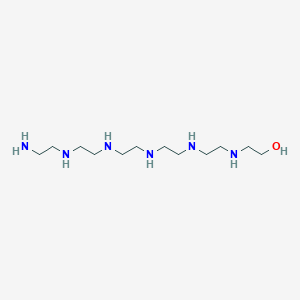
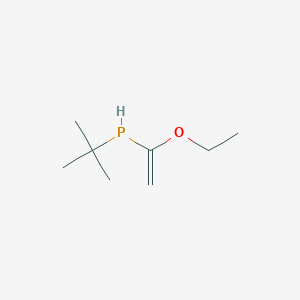
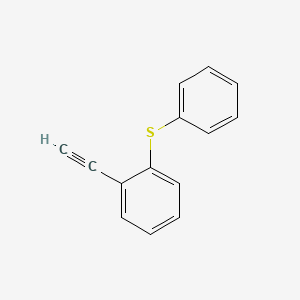
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)


